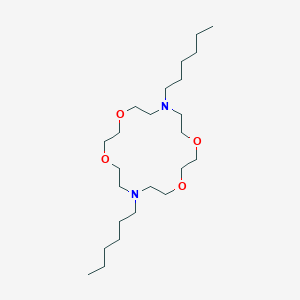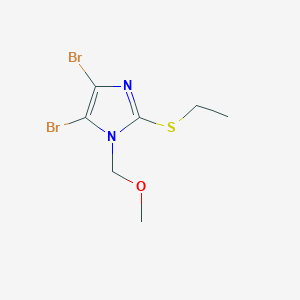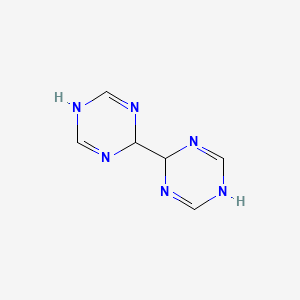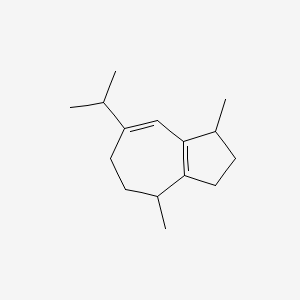
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is found in some essential oils, such as oil of guaiac and chamomile oil, and is also present in various soft corals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guaiazulene can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the bicyclic structure .
Industrial Production Methods
Industrial production of guaiazulene often involves extraction from natural sources, such as essential oils. The compound is then purified through various chemical processes to obtain the desired purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Guaiazulene undergoes several types of chemical reactions, including:
Oxidation: Guaiazulene can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert guaiazulene into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the guaiazulene molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of guaiazulene, and substituted guaiazulene compounds. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
Guaiazulene has several scientific research applications, including:
Chemistry: Used as a volatile dye and in the study of electronic structures due to its unique color properties.
Biology: Found in essential oils and used in studies related to natural products and their biological activities.
Medicine: Used in skin care products for its anti-inflammatory properties and as a component in some medications for treating gastric ulcers
Industry: Applied as a cosmetic color additive and in various industrial processes requiring a volatile dye.
Wirkmechanismus
The mechanism of action of guaiazulene involves its interaction with various molecular targets and pathways. In medicine, it exerts anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. Its unique electronic structure also allows it to interact with different biological molecules, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and similar electronic structure.
Chamazulene: Another derivative of azulene, found in chamomile oil and known for its anti-inflammatory properties.
Egualen: A sodium salt of 3-ethyl-7-(propan-2-yl)-azulene-1-sulfonic acid, used in the treatment of gastric ulcers
Uniqueness of Guaiazulene
Guaiazulene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in essential oils and its applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
111900-51-7 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
YLPOFTFBOIPYLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=CC2=C1CCC2C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


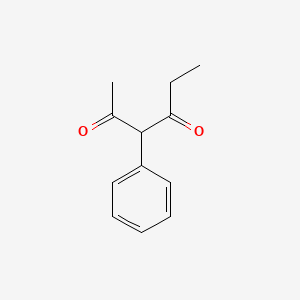
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)


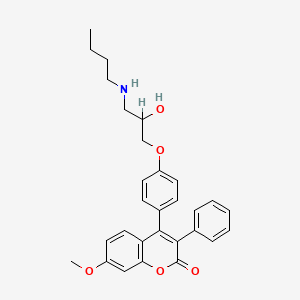

![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
